The synthesis of 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester can be achieved through several methods, primarily involving the esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst. A common approach includes:
The reaction can be represented as follows:
This method is efficient and yields high-purity products when optimized correctly .
The molecular structure of 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester features a benzene ring substituted with a chlorine atom and a trifluoromethyl group at the 2-position, along with a carboxylate group converted to its methyl ester form. Key structural details include:
The InChI key for this compound is FWLFUSUVWNEKRN-UHFFFAOYSA-N, and its SMILES representation is OC(=O)C1=CC(Cl)=CC=C1C(F)(F)F .
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester can participate in various chemical reactions:
These reactions are critical for synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism of action for 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester primarily relates to its role as an intermediate in organic synthesis. The trifluoromethyl group enhances lipophilicity, affecting how the compound interacts with biological systems. In medicinal chemistry, compounds with trifluoromethyl groups often exhibit increased metabolic stability and altered pharmacokinetics.
The physical and chemical properties of 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester are as follows:
These properties make it suitable for various applications in organic synthesis and material science .
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1